molecular formula C20H21ClN8O5 B1666279 3'-Chloromethotrexate CAS No. 5472-96-8

3'-Chloromethotrexate

Cat. No. B1666279
CAS RN: 5472-96-8
M. Wt: 488.9 g/mol
InChI Key: IYLMHKCROXNDKO-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3'-Chloromethotrexate is a chemotherapy agent and immune system suppressant. It is used to treat cancer, autoimmune diseases, ectopic pregnancy, and for medical abortions. Types of cancers it is used for include breast cancer, leukemia, lung cancer, lymphoma, and osteosarcoma. Types of autoimmune diseases it is used for include psoriasis, rheumatoid arthritis, and Crohn's disease.

Scientific Research Applications

Interaction with Hypobromous and Hypochlorous Acids

3'-Chloromethotrexate may form through the reaction of methotrexate with hypochlorous acid (HOCl), a process that occurs at inflammation sites in the human body. This reaction is influenced by the presence of amino acids, which can suppress the formation of 3'-chloromethotrexate from methotrexate (Suzuki & Takeuchi, 2019).

Role in Chloromethane Production and Degradation

Chloromethane (CH3Cl), a gas contributing to ozone destruction, is produced and degraded by various natural processes. While 3'-chloromethotrexate is not directly mentioned, understanding the broader context of chloromethane's interaction with biological and environmental agents provides insight into related compounds like 3'-chloromethotrexate. Studies have explored chloromethane's formation from plant components like pectin and its degradation by methylotrophic bacteria, which might offer parallels to the behavior of 3'-chloromethotrexate in similar contexts (Haque et al., 2017); (Hamilton et al., 2003).

Detection and Measurement Techniques

Advancements in detection methods, such as paper-based electrochemical detection for chlorate, could potentially be adapted for the detection and study of 3'-chloromethotrexate. These methods allow for more precise measurement and analysis of chlorinated compounds in various environments (Shriver-Lake et al., 2018).

Atmospheric Impact and Isotope Studies

Research on chloromethane's isotopic fractionation in reactions with OH and Cl provides a framework for understanding similar processes that might involve 3'-chloromethotrexate. Such studies are essential for gauging the environmental and atmospheric impact of chlorinated compounds (Keppler et al., 2018).

Biomedical Imaging Applications

The development of thiol-reactive luminophores, such as 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium, which accumulates in mitochondria, points towards potential biomedical imaging applications for chloromethylated compounds, including 3'-chloromethotrexate (Amoroso et al., 2008).

Perovskite Solar Cells

The use of chlorinated compounds in the phase engineering of perovskite materials for high-efficiency solar cells might offer insights into the potential application of 3'-chloromethotrexate in similar material science contexts (Zhou et al., 2018).

Environmental and Ecological Research

Investigations into the natural production and degradation of chloromethane in ecosystems, particularly in relation to plant and microbial activities, could inform understanding of similar chlorinated compounds like 3'-chloromethotrexate (Harper et al., 2003).

properties

CAS RN

5472-96-8

Product Name

3'-Chloromethotrexate

Molecular Formula

C20H21ClN8O5

Molecular Weight

488.9 g/mol

IUPAC Name

(2S)-2-[[3-chloro-4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C20H21ClN8O5/c1-29(8-10-7-24-17-15(25-10)16(22)27-20(23)28-17)13-4-2-9(6-11(13)21)18(32)26-12(19(33)34)3-5-14(30)31/h2,4,6-7,12H,3,5,8H2,1H3,(H,26,32)(H,30,31)(H,33,34)(H4,22,23,24,27,28)/t12-/m0/s1

InChI Key

IYLMHKCROXNDKO-LBPRGKRZSA-N

Isomeric SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=C(C=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O)Cl

SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=C(C=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)Cl

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=C(C=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)Cl

Appearance

Solid powder

Other CAS RN

5472-96-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

3'-Chloromethotrexate;  AI3-50533;  NSC 29631;  NSC-29631;  NSC29631;  SKI 23338;  SKI-23338;  SKI23338; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3'-Chloromethotrexate
Reactant of Route 2
Reactant of Route 2
3'-Chloromethotrexate
Reactant of Route 3
3'-Chloromethotrexate
Reactant of Route 4
3'-Chloromethotrexate
Reactant of Route 5
3'-Chloromethotrexate
Reactant of Route 6
3'-Chloromethotrexate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.